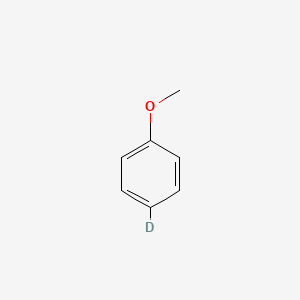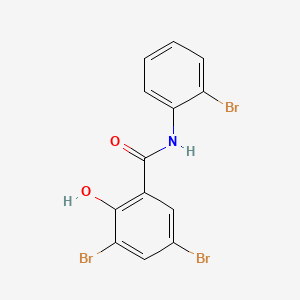
2',3,5-Tribromosalicylanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3,5-Tribromosalicylanilide is a derivative of salicylanilide, characterized by the presence of bromine atoms at the 2’, 3, and 5 positions of the salicylate moiety and at the 4 position of the anilide moiety . This compound is known for its antimicrobial properties and has been used in various applications, including as a bacteriostatic agent in detergents and disinfectants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2’,3,5-Tribromosalicylanilide is typically synthesized through the direct bromination of salicylanilide. The reaction is carried out in aqueous acetic acid at temperatures ranging from 50 to 55 degrees Celsius or in water containing an emulsifier at 50 to 65 degrees Celsius . The bromination process involves the addition of bromine to the salicylanilide molecule, resulting in the formation of the tribrominated product.
Industrial Production Methods: On an industrial scale, the production of 2’,3,5-Tribromosalicylanilide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and controlled bromine addition can enhance the efficiency of the process. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3,5-Tribromosalicylanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of bromine atoms.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2’,3,5-Tribromosalicylanilide with different functional groups replacing the bromine atoms .
Wissenschaftliche Forschungsanwendungen
2’,3,5-Tribromosalicylanilide has been extensively studied for its antimicrobial properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies related to microbial inhibition and as a tool for investigating biological pathways.
Medicine: As an antimicrobial agent in formulations for treating infections.
Industry: In the production of disinfectants, detergents, and other antimicrobial products.
Wirkmechanismus
The antimicrobial activity of 2’,3,5-Tribromosalicylanilide is primarily due to its ability to disrupt microbial cell membranes. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of microbial cells, leading to cell lysis and death. The compound may also inhibit specific enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dibromosalicylanilide
- 4,2’,4’-Trichloro-2-hydroxydiphenyl ether
- Hexachlorophene
Comparison: 2’,3,5-Tribromosalicylanilide is unique due to the specific positioning of the bromine atoms, which enhances its antimicrobial properties compared to other halogenated salicylanilides. For instance, 3,5-Dibromosalicylanilide lacks the additional bromine atom at the 2’ position, which may reduce its efficacy. Similarly, 4,2’,4’-Trichloro-2-hydroxydiphenyl ether, while effective, has a different mechanism of action and spectrum of activity .
Eigenschaften
CAS-Nummer |
4214-44-2 |
|---|---|
Molekularformel |
C13H8Br3NO2 |
Molekulargewicht |
449.92 g/mol |
IUPAC-Name |
3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19) |
InChI-Schlüssel |
RRNVCFJANVOCCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


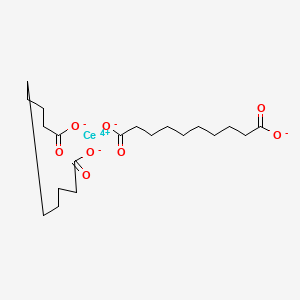
![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
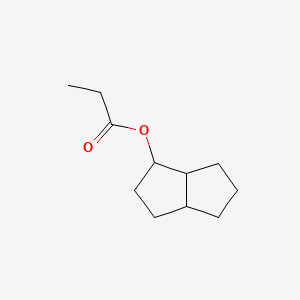


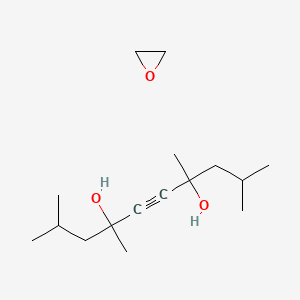
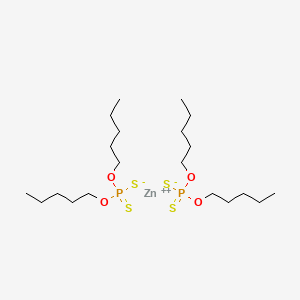

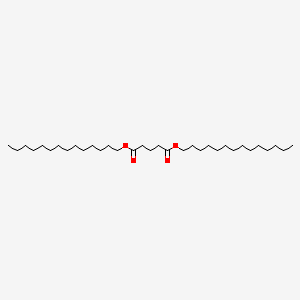
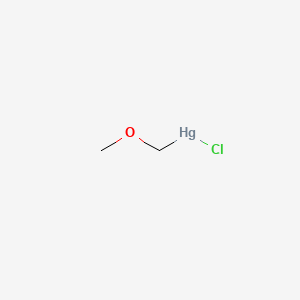
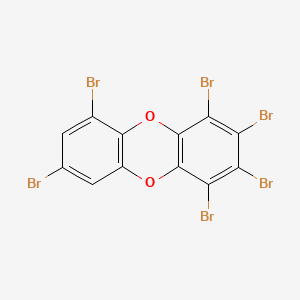
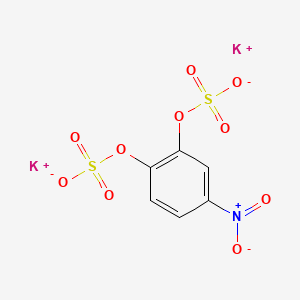
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
